(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1203102-30-0
VCID: VC4136962
InChI: InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23)
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl
Molecular Formula: C19H18ClN5OS
Molecular Weight: 399.9

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

CAS No.: 1203102-30-0

Cat. No.: VC4136962

Molecular Formula: C19H18ClN5OS

Molecular Weight: 399.9

* For research use only. Not for human or veterinary use.

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone - 1203102-30-0

Specification

CAS No. 1203102-30-0
Molecular Formula C19H18ClN5OS
Molecular Weight 399.9
IUPAC Name [2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23)
Standard InChI Key HBESROBVGPJTBQ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl

Introduction

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic heterocyclic compound that integrates various functional groups, including thiazole, piperazine, and pyridine. This compound is of interest in medicinal chemistry due to its potential biological activity, which is enhanced by the presence of these moieties.

Synthesis

The synthesis of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the thiazole ring, introduction of the piperazine moiety, and attachment of the pyridin-2-yl and 3-chlorophenyl groups. The specific synthetic route may vary, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Potential Applications

This compound is a candidate for drug development due to its pharmacological profile, which is enhanced by the presence of piperazine and pyridine moieties. The integration of these functional groups suggests potential interactions with biological targets, making it relevant in drug design and development.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated. Biological assays would provide insights into its pharmacodynamics and pharmacokinetics, which are essential for understanding its potential therapeutic effects.

Data Tables

PropertyDescription
Chemical StructureFive-membered ring with sulfur and nitrogen atoms.
Biological ActivityPotential anticonvulsant, anticancer, and other pharmacological activities.
SynthesisTypically involves multiple steps, including ring formation and functional group attachment.
ApplicationsDrug development due to interactions with biological targets.

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